![molecular formula C21H25ClN2O4S B4023425 N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023425.png)

N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those with complex structures similar to the specified compound, often involves multi-step chemical processes. A general approach could include the formation of glycinamide derivatives as intermediates, which are then further modified through reactions with various sulfonyl chlorides and aromatic or heteroaromatic halides. While specific details on the synthesis of this exact compound are not available, studies on similar sulfonamides suggest the importance of selecting appropriate reagents and conditions to achieve the desired structural features and biological activities (Crich & Smith, 2000).

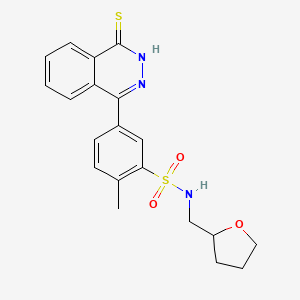

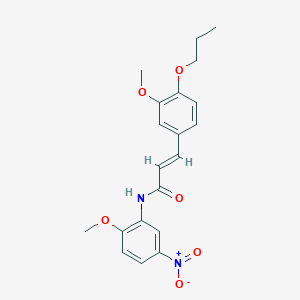

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. X-ray crystallography and spectroscopic methods (FTIR, NMR) are commonly employed to characterize these compounds. The presence of a sulfonamide group, aromatic rings, and a glycinamide moiety in the compound's structure suggests potential for specific interactions with biological targets. The detailed molecular geometry, including bond lengths and angles, would provide insights into its reactivity and interaction capabilities. Structural studies on similar compounds reveal the significance of planarity, hydrogen bonding, and hydrophobic interactions in determining their biological functions (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including sulfonation, amination, and alkylation, to modify their structural and functional properties. The reactivity of the sulfonamide group, in particular, allows for the introduction of different substituents, which can significantly alter the compound's physical and chemical properties. These modifications can be tailored to enhance the compound's stability, solubility, or biological activity. Studies on sulfonamide reactions provide valuable insights into the synthesis of derivatives with optimized properties for specific applications (Cameron et al., 1979).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of polar sulfonamide and glycinamide groups typically enhances solubility in water and polar solvents, which is important for their biological applications. The physical form of the compound, whether crystalline or amorphous, can also affect its stability and bioavailability. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties in detail (Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including acidity/basicity, reactivity, and stability, play a crucial role in their biological activity and applications. The electron-withdrawing effect of the sulfonamide group affects the acidity of adjacent hydrogens, influencing the compound's reactivity in nucleophilic substitution and condensation reactions. Stability studies, particularly under physiological conditions, are essential for assessing the compound's suitability for biological applications. Advanced spectroscopic and computational methods are employed to understand these properties at the molecular level (Nikonov et al., 2021).

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-16-7-9-20(10-8-16)29(26,27)24(14-17-4-2-5-18(22)12-17)15-21(25)23-13-19-6-3-11-28-19/h2,4-5,7-10,12,19H,3,6,11,13-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJZGYOZUIJVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7188986 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023342.png)

![1,3,3-trimethyl-6-(4-methylbenzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4023344.png)

![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023347.png)

![2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4023357.png)

![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4023359.png)

![N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4023365.png)

![2-bromo-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4023380.png)

![5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4023392.png)

![N-(3,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4023398.png)

![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B4023428.png)

![3-[(2,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4023430.png)